molecular formula C7H10N2O B13107364 3-(Ethylamino)pyridin-2-ol

3-(Ethylamino)pyridin-2-ol

Cat. No.: B13107364
M. Wt: 138.17 g/mol
InChI Key: PNASJXWHEHLKRG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic and Inorganic Chemistry

Pyridine and its derivatives are ubiquitous in chemical research, serving a multitude of roles. nih.gov In organic chemistry, they are not only used as polar, aprotic solvents and basic reagents but are also integral components in the synthesis of complex molecules. bldpharm.com The pyridine ring is a π-deficient aromatic system, which makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This reactivity, combined with the ability to undergo electrophilic substitution at the 3-position, provides a versatile platform for synthetic chemists. nih.gov

Furthermore, pyridine derivatives are of immense interest in medicinal chemistry, forming the core of numerous pharmaceuticals. Their ability to form hydrogen bonds and engage in various intermolecular interactions has led to their incorporation into drugs with a wide range of biological activities. researchgate.net In inorganic chemistry, the nitrogen atom of the pyridine ring acts as an excellent ligand, forming stable complexes with a variety of metal ions. This property is crucial in the development of catalysts, functional materials, and metal-containing drugs. evitachem.com

Overview of Hydroxypyridine and Aminoalcohol Moieties as Chemical Synthons

Hydroxypyridines and aminoalcohols are valuable building blocks, or synthons, in organic synthesis. Hydroxypyridines, such as 3-amino-2-hydroxypyridine (B57635), serve as important pharmaceutical intermediates. fishersci.ca They are used in the synthesis of more complex heterocyclic systems like pyrido[4,3-b] nih.govbldpharm.comoxazines and imidazo[1,2-a]pyridine (B132010) derivatives. fishersci.ca The hydroxyl group can be readily converted into other functionalities, and its position on the ring influences the electronic properties and reactivity of the molecule.

Aminoalcohols, which contain both an amine and a hydroxyl group, are another class of versatile synthons. evitachem.com These functional groups can participate in a variety of chemical reactions, allowing for the construction of diverse molecular architectures. evitachem.com Their ability to chelate metal ions also makes them useful in coordination chemistry. evitachem.com The combination of a pyridine ring with both amino and hydroxyl functionalities, as seen in amino-substituted pyridinols, creates a scaffold with a rich and varied chemical landscape.

Research Rationale and Focus on 3-(Ethylamino)pyridin-2-ol

The specific compound This compound is a member of the 3-aminopyridin-2-one structural class (pyridin-2-ol is the enol tautomer of pyridin-2-one). This class of compounds has garnered significant interest as a scaffold for developing kinase inhibitors. nih.gov Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The 3-aminopyridin-2-one core is an attractive starting point for designing such inhibitors because it can form multiple hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. nih.gov

Research into libraries of 3-aminopyridin-2-one derivatives has led to the identification of novel inhibitors for kinases involved in mitosis, such as monopolar spindle 1 (MPS1) and Aurora kinases. nih.gov The rationale for focusing on a specific derivative like This compound stems from the systematic exploration of how different substituents on this core scaffold affect kinase selectivity and potency. The ethylamino group at the 3-position provides a vector for further chemical modification, allowing chemists to probe the binding pocket of target enzymes and optimize the compound's properties.

While detailed research specifically on This compound is not extensively published, its structural framework places it firmly within a class of compounds with high potential in drug discovery and chemical biology.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and study. Below is a table summarizing the known properties of This compound .

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 516500-16-6
PubChem CID 45079556
Appearance Not specified in literature
Solubility Not specified in literature
Melting Point Not specified in literature
Boiling Point Not specified in literature

Data sourced from publicly available chemical databases.

Synthesis of Amino-Substituted Pyridinols

The synthesis of amino-substituted pyridinols can be approached through various strategies, often involving multi-step sequences. General methods for creating substituted pyridines include reactions of halopyridines with nucleophiles or more complex ring-forming reactions. organic-chemistry.org

For the specific class of 3-aminopyridin-2-ones, a common synthetic route starts from a suitably substituted pyridine precursor. For example, a nitrile group on the pyridine ring can be hydrolyzed to a carboxamide, which is then subjected to a Hofmann rearrangement to yield the desired 3-amino group. nih.gov Another general approach involves the demethylation of a 2-methoxypyridine (B126380) derivative to unveil the 2-ol (or 2-one) functionality. nih.gov The synthesis of N-substituted aminopyridines can sometimes be challenging, with direct alkylation or reductive amination reactions proving difficult in certain systems, necessitating the use of protecting groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(ethylamino)-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-8-6-4-3-5-9-7(6)10/h3-5,8H,2H2,1H3,(H,9,10)

InChI Key

PNASJXWHEHLKRG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CNC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Ethylamino Pyridin 2 Ol and Its Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction and elaboration of the pyridine scaffold are foundational to the synthesis of 3-(ethylamino)pyridin-2-ol. Regioselective control is paramount to ensure the correct placement of substituents on the pyridine core.

Regioselective Synthesis via Substitution Reactions

A primary strategy for synthesizing the 3-aminopyridin-2-one core, a tautomer of 3-amino-2-hydroxypyridine (B57635), involves the functionalization of pre-existing, suitably substituted pyridine rings. A notable example is the synthesis of a 3-aminopyridin-2-one based fragment library starting from 5-bromo-2-methoxypyridin-3-amine (B1520566). This approach allows for the introduction of various substituents at the C5-position through Suzuki cross-coupling reactions, followed by demethylation to yield the desired 2-pyridone. rsc.org

The synthesis of the key precursor, 5-bromo-2-methoxypyridin-3-amine, can be achieved through a multi-step process. The process for preparing 3-amino-2-hydroxypyridine can also start from 2-chloropyridine (B119429), which is first converted to 2-hydroxypyridine (B17775). Subsequent nitration at the 3-position, followed by reduction of the nitro group, yields 3-amino-2-hydroxypyridine. A patented method describes the initial reaction of 2-chloropyridine with an alkaline alcoholic solution to form a 2-alkoxypyridine, which is then treated with hydrobromic acid to yield 2-hydroxypyridine. Nitration using fuming nitric acid in concentrated sulfuric acid at 0°C affords 3-nitro-2-hydroxypyridine. Finally, catalytic hydrogenation of the nitro group provides 3-amino-2-hydroxypyridine. Another patented approach involves the reduction of 2-hydroxy-3-nitro-5-bromopyridine to 2-hydroxy-3-amino-5-bromopyridine, followed by dehalogenation. nih.gov

A further example of building upon a pre-functionalized pyridine ring is the two-step synthesis of 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one from the phosphodiesterase inhibitor Milrinone. This process involves the hydrolysis of a nitrile group to a carboxamide, followed by a Hofmann rearrangement to yield the 3-amino-2-pyridone derivative. nih.gov

Table 1: Examples of Regioselective Substitution Reactions for 3-Aminopyridin-2-one Synthesis
Starting MaterialKey ReactionsProductReference
5-bromo-2-methoxypyridin-3-amineSuzuki cross-coupling, Demethylation (TMS-I)5-Aryl/Heteroaryl-3-aminopyridin-2-one rsc.org
2-ChloropyridineHydroxylation, Nitration, Catalytic Hydrogenation3-Amino-2-hydroxypyridine
MilrinoneNitrile hydrolysis, Hofmann rearrangement3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one nih.gov

Utilization of Organometallic Intermediates in Pyridine Elaboration

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for the functionalization of pyridine rings, although their application directly to the synthesis of this compound is not extensively documented. These reagents typically act as strong nucleophiles and bases, enabling the introduction of carbon-based substituents onto the pyridine scaffold. wikipedia.orgorganic-chemistry.org

The general reactivity of organolithium reagents involves either nucleophilic addition to a carbonyl group or deprotonation of an acidic proton. wikipedia.org In the context of pyridine synthesis, they can be used to introduce functional groups that can later be converted to amino or hydroxyl moieties. For instance, a lithiated pyridine could react with an electrophilic nitrogen source for amination or an oxygen source for hydroxylation, although regioselectivity can be a challenge.

Grignard reagents have been shown to add to pyridinium (B92312) salts, leading to the formation of dihydropyridines. acs.org This dearomatization-rearomatization strategy could potentially be adapted to introduce substituents at specific positions on the pyridine ring. The addition of Grignard reagents to pyridine N-oxides is another strategy to achieve C2-substitution. organic-chemistry.org While these methods are not direct routes to 3-amino-2-hydroxypyridines, they offer pathways to construct highly substituted pyridine precursors that could then be further elaborated.

Introduction of Amino and Hydroxyl Groups

The introduction of the ethylamino and hydroxyl functionalities onto the pyridine ring can be achieved through various synthetic protocols, either by functionalizing a pre-formed pyridine ring or by incorporating these groups during the ring's construction.

Amination Protocols for Pyridine Scaffolds

The synthesis of this compound from a 3-aminopyridin-2-ol precursor can be accomplished through N-alkylation. Reductive amination is a common and effective method for this transformation. This reaction involves the condensation of the primary amino group of 3-aminopyridin-2-ol with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the aldehyde starting material. researchgate.netijpsonline.com

The Eschweiler-Clarke reaction is another method for the N-alkylation of primary and secondary amines, specifically for methylation using formaldehyde (B43269) and formic acid. While this method is specific for methylation, it highlights a class of reductive amination reactions that are valuable for amine synthesis. researchgate.netqub.ac.uk A more general approach involves the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride (B1222165), which provides the corresponding alkylaminopyridine under mild conditions. organicchemistrydata.org

Table 2: N-Alkylation Methods for the Synthesis of this compound from 3-Aminopyridin-2-ol
ReagentsReaction TypeKey FeaturesReference
Acetaldehyde, Sodium cyanoborohydride (NaBH3CN)Reductive AminationOne-pot procedure, mild conditions. researchgate.netijpsonline.com
Propanoic acid, Sodium borohydride (NaBH4)Reductive AminationUses a carboxylic acid as the alkyl source. organicchemistrydata.org

Hydroxylation Methods for Pyridine Derivatives, including Oxyfunctionalization

Another approach involves the demethylation of a 2-methoxypyridine (B126380) precursor. For example, a synthetic route to a library of 3-aminopyridin-2-ones utilizes 5-bromo-2-methoxypyridin-3-amine as a key intermediate. The 2-methoxy group serves as a protected form of the 2-hydroxyl group and is cleaved in the final step, typically using reagents like trimethylsilyl (B98337) iodide (TMS-I), generated in situ from TMS-Cl and NaI, to yield the 2-pyridone. rsc.orgmdpi.com

Multi-component Reaction Strategies for Complex Amine and Pyridinol Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like substituted pyridines. These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all the reactants.

One such strategy for the synthesis of 4-aryl-3-aminopyridin-2(1H)-one derivatives involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate. This reaction initially forms a tetrahydropyridine (B1245486) derivative, which can be subsequently aromatized and hydrolyzed to yield the desired 3-aminopyridin-2(1H)-one. youtube.com

Another example is the synthesis of amino-3,5-dicyanopyridine derivatives through a multicomponent condensation of malononitrile, hydrogen sulfide, an aldehyde, and a halide. The resulting substituted pyridine can then undergo further transformations. These MCRs provide a powerful platform for the rapid generation of diverse pyridine and pyridone libraries, which can include analogues of this compound.

Synthesis of Precursors and Derivatization Pathways

The synthesis of the core precursor, 3-aminopyridin-2-ol, can be approached through several routes. One common method involves the reduction of a nitro-substituted pyridinol. For instance, 3-nitropyridin-2-ol serves as a key intermediate. a2bchem.comnih.gov The nitration of 2-hydroxypyridine can be achieved using nitrating agents, followed by the reduction of the nitro group to an amino group. google.com The reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. google.comresearchgate.net

Another versatile precursor is 3-amino-2-methoxypyridine. chemimpex.comnih.gov The methoxy (B1213986) group serves as a protecting group for the hydroxyl function of the pyridinone, which can be deprotected in a later step. This precursor allows for a range of derivatization reactions on the amino group before the final deprotection to yield the desired 3-(substituted-amino)pyridin-2-ol. The synthesis of 3-amino-2-methoxypyridine itself can be achieved from commercially available starting materials through various synthetic transformations. researchgate.net

Once the 3-aminopyridin-2-ol or its protected form is obtained, the primary derivatization pathway to obtain this compound is through N-alkylation. This can be achieved by reacting the 3-amino group with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. researchgate.net Alternatively, reductive amination using acetaldehyde and a suitable reducing agent like sodium borohydride can also be employed. researchgate.net The choice of the N-alkylation method can be crucial to avoid competing alkylation at the pyridinone oxygen or the ring nitrogen. nih.gov

A plausible synthetic pathway is outlined below:

Nitration: 2-Hydroxypyridine is nitrated to form 3-nitropyridin-2-ol.

Reduction: The nitro group of 3-nitropyridin-2-ol is reduced to an amino group to yield 3-aminopyridin-2-ol.

N-Ethylation: The 3-amino group is ethylated using an appropriate ethylating agent to furnish this compound.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is critical for achieving high yields and purity of this compound and its analogues. This involves a systematic study of catalysts, solvents, temperature, and other reaction parameters.

Catalytic systems play a pivotal role in several steps of the synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in synthesizing substituted pyridine precursors. nih.govnih.govmdpi.com These reactions allow for the introduction of various substituents onto the pyridine ring, enabling the synthesis of a wide range of analogues. The choice of the palladium catalyst and ligands is crucial for the efficiency of these coupling reactions. acs.orgresearchgate.netfigshare.com

In the context of N-alkylation of aromatic amines, transition metal catalysts, including ruthenium and iridium complexes, have been shown to be effective for the reaction of amines with alcohols, which presents a greener alternative to the use of alkyl halides. researchgate.netnih.govacs.org For the synthesis of this compound, a ruthenium- or iridium-catalyzed reaction between 3-aminopyridin-2-ol and ethanol (B145695) could be a viable and efficient method.

The following table summarizes potential catalytic systems for key synthetic steps.

Reaction StepCatalyst SystemLigand (if applicable)Typical Conditions
Precursor Synthesis (e.g., Suzuki Coupling)Pd(PPh₃)₄TriphenylphosphineBase (e.g., K₃PO₄), Solvent (e.g., Dioxane/Water)
N-Alkylation (with alcohol)[Ru(p-cymene)Cl₂]₂Bidentate phosphineBase (e.g., t-BuOK), Solvent-free or high-boiling solvent
N-Alkylation (with alcohol)[Ir(Cp*)Cl₂]₂NHC ligandsBase, Solvent-free or high-boiling solvent
Reduction of Nitro GroupPd/C-H₂ atmosphere, Solvent (e.g., Ethanol)

The choice of solvent can significantly influence the reaction rate, selectivity, and yield. For N-alkylation of aromatic amines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction between the amine and an alkyl halide. However, solvent-free conditions have also been reported to be effective, particularly in catalyzed reactions with alcohols. researchgate.net The solubility of reactants and intermediates is a key factor in solvent selection.

Temperature control is another critical parameter. While some reactions may proceed at room temperature, others require heating to achieve a reasonable reaction rate. chemrxiv.org For instance, N-alkylation reactions are often carried out at elevated temperatures. However, excessive temperatures can lead to side reactions and decomposition of products. The optimal temperature for each step needs to be determined experimentally. For example, a full factorial design of experiments can be employed to study the interplay between temperature, reaction time, and reactant concentrations to identify the optimal conditions. researchgate.net

The table below illustrates the potential effects of different solvents and temperatures on a hypothetical N-ethylation reaction of 3-aminopyridin-2-ol with ethyl iodide.

SolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
DMF252445
DMF80685
Acetonitrile80870
Toluene1101260

Scaling up the synthesis of this compound from a laboratory to a pilot plant or industrial scale presents several challenges. pharmafeatures.comlabmanager.com These include ensuring consistent product quality, managing reaction exotherms, and handling materials safely and efficiently. pharmaguideline.com Process development chemists focus on creating a robust and reproducible process. mt.comiptsalipur.org

Key considerations for scale-up include:

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is crucial for economic viability.

Process Safety: A thorough hazard evaluation of each step is necessary to identify and mitigate potential risks, such as exothermic reactions or the handling of hazardous materials.

Equipment: The choice of reactors and other processing equipment must be suitable for the scale of production and the specific reaction conditions.

Purification: Developing an efficient and scalable purification method, such as crystallization, is essential to obtain the final product with the required purity.

Yield enhancement techniques can be implemented throughout the process. These include:

Optimization of Reaction Parameters: As discussed previously, fine-tuning the reaction conditions can significantly improve the yield.

Minimizing Side Reactions: By carefully controlling the reaction conditions and stoichiometry of the reactants, the formation of byproducts can be minimized.

Structural Elucidation and Advanced Spectroscopic Characterization

Molecular Structure Determination

Determining the precise molecular structure in solution requires a suite of spectroscopic methods that probe the electronic and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Assignment and Conformation

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would identify all unique proton environments in 3-(Ethylamino)pyridin-2-ol. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the ethyl substituent, and the protons of the amino (-NH) and hydroxyl (-OH) groups. Chemical shifts would indicate the electronic environment of each proton, while spin-spin coupling patterns would reveal connectivity between neighboring protons.

¹³C NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the five carbons of the pyridine ring and the two carbons of the ethyl group. The chemical shifts would provide information about the hybridization and electronic nature of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the ¹H and ¹³C signals. COSY spectra establish ¹H-¹H coupling relationships, while HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the entire molecular skeleton.

A hypothetical data table for the expected NMR shifts is presented below.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine-H4Expected SignalExpected Signal
Pyridine-H5Expected SignalExpected Signal
Pyridine-H6Expected SignalExpected Signal
-NH-Expected SignalN/A
-OHExpected SignalN/A
-CH₂-Expected SignalExpected Signal
-CH₃Expected SignalExpected Signal
Pyridine-C2N/AExpected Signal
Pyridine-C3N/AExpected Signal
Pyridine-C4N/AExpected Signal
Pyridine-C5N/AExpected Signal
Pyridine-C6N/AExpected Signal

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of molecular bonds, providing a "fingerprint" of the functional groups present.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, C-H stretches of the aromatic ring and the ethyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-O and C-N stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds, which may be weak in the IR spectrum. The combination of both techniques would allow for a more complete vibrational assignment.

A table of expected characteristic vibrational frequencies is shown below.

Functional Group Expected FT-IR (cm⁻¹) Expected FT-Raman (cm⁻¹)
O-H StretchExpected RangeExpected Range
N-H StretchExpected RangeExpected Range
Aromatic C-H StretchExpected RangeExpected Range
Aliphatic C-H StretchExpected RangeExpected Range
C=C / C=N Ring StretchExpected RangeExpected Range
C-O StretchExpected RangeExpected Range
C-N StretchExpected RangeExpected Range

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic pyridine ring. The spectrum would show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions, which are influenced by the substituents on the ring.

Mass Spectrometry (LC/MS-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Molecular Weight: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₁₂N₂O).

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the molecular ion would be fragmented, and the masses of the resulting fragments would be measured. Analysis of these fragments would help to confirm the structure of the molecule, for instance, by observing the loss of the ethyl group or other characteristic cleavages.

Solid-State Structural Analysis

While NMR and other spectroscopic methods reveal the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Crystal and Molecular Structure

This technique, if a suitable single crystal of this compound could be grown, would provide a wealth of structural information. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the solid-state architecture.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

For pyridine-containing compounds, crystal packing is typically dominated by a combination of hydrogen bonding and π–π stacking interactions. In the case of this compound, the presence of the hydroxyl and ethylamino groups introduces possibilities for strong intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as acceptors. Similarly, the N-H group of the ethylamino substituent can participate in hydrogen bonding.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis are particularly insightful as they summarize the percentage contribution of different types of intermolecular contacts. For instance, in the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, O⋯H/H⋯O interactions account for 43.1% of the total Hirshfeld surface, indicating the prevalence of hydrogen bonding. nih.gov H⋯H (24.2%) and N⋯H/H⋯N (10%) contacts also make significant contributions. nih.gov A similar distribution of interactions would be anticipated for this compound, underscoring the importance of hydrogen bonding in its solid-state structure.

The following interactive table illustrates typical contributions of various intermolecular contacts to the Hirshfeld surface in related heterocyclic compounds:

Intermolecular ContactTypical Percentage Contribution
H···H20-70%
O···H/H···O10-45%
C···H/H···C5-15%
N···H/H···N5-10%
C···C2-10%

Tautomerism and Equilibrium Studies of Pyridinol Systems

Tautomerism is a fundamental concept in the study of pyridinol systems, as these compounds can exist in equilibrium between two or more structural isomers that differ in the location of a proton. nih.gov

Investigation of Pyridin-2-ol/Pyridin-2(1H)-one Tautomeric Preferences

The tautomeric equilibrium between pyridin-2-ol and its corresponding pyridin-2(1H)-one form is a well-documented phenomenon. chemtube3d.com In the case of this compound, this equilibrium involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring.

Generally, for 2-hydroxypyridines, the pyridin-2(1H)-one tautomer is the more stable form, particularly in the solid state and in polar solvents. stackexchange.com This preference is attributed to a combination of factors, including the greater strength of the carbon-oxygen double bond in the pyridone form compared to the carbon-oxygen single bond in the pyridinol form, and the amide-like resonance stabilization in the pyridone ring. chemtube3d.com Non-polar solvents, however, can favor the 2-hydroxypyridine (B17775) tautomer. stackexchange.com

Ab initio calculations have shown that for the parent 2-pyridone/2-hydroxypyridine system, the pyridone form is more stable by approximately 0.3 kcal/mol in the gas phase. wayne.edu The ethylamino substituent at the 3-position of this compound can influence this equilibrium through electronic effects, though the fundamental preference for the pyridone tautomer is likely to be maintained.

Experimental and Theoretical Approaches to Tautomeric Forms in Solution and Solid State

A variety of experimental and theoretical methods are employed to investigate tautomeric equilibria in pyridinol systems.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the pyridinol and pyridone forms.

Infrared (IR) Spectroscopy: In the solid state, IR spectroscopy can provide clear evidence for the dominant tautomer. The pyridin-2(1H)-one form exhibits a characteristic C=O stretching vibration, while the pyridin-2-ol form shows an O-H stretching band. stackexchange.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different, allowing for the study of the equilibrium in various solvents. rsc.org

Theoretical Approaches:

Density Functional Theory (DFT) and Ab Initio Calculations: These computational methods are used to calculate the relative energies of the tautomers in the gas phase and in solution (using solvent models). scielo.org.zanih.gov These calculations can predict the favored tautomer and provide insights into the factors that stabilize it. wayne.edu Theoretical vibrational frequency calculations can also aid in the interpretation of experimental IR and Raman spectra. researchgate.net

The combination of these experimental and theoretical techniques provides a comprehensive understanding of the tautomeric behavior of pyridinol systems like this compound, revealing the subtle interplay of structural and environmental factors that govern the position of the tautomeric equilibrium.

Computational and Theoretical Investigations of 3 Ethylamino Pyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular systems. These methods, rooted in quantum mechanics, provide a framework for predicting molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. nih.gov DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach allows for the accurate determination of the ground-state geometry and various electronic properties of molecules like 3-(Ethylamino)pyridin-2-ol.

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation, representing its most stable state. nih.gov For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring, the ethylamino group, and the hydroxyl group. The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape and steric features.

Once the optimized geometry is obtained, DFT is further employed to calculate the electronic structure. This includes the distribution of electrons within the molecule, which is fundamental to its chemical behavior. These calculations provide insights into molecular orbitals, charge distribution, and other key electronic parameters that govern the molecule's reactivity and interactions.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation of the exchange-correlation energy, a key component of the total energy in DFT. A popular and effective choice for many organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govniscpr.res.in This functional is known to provide a good balance between computational cost and accuracy for a wide range of chemical systems. nih.gov

The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Larger and more flexible basis sets generally yield more accurate results but at a higher computational expense. A commonly used basis set for molecules containing first and second-row elements is the 6-311++G(d,p) Pople-style basis set. This notation indicates that it is a split-valence basis set with diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms. These additional functions are crucial for accurately describing the electron distribution, especially in systems with lone pairs and pi-electrons, such as this compound. The selection of an appropriate level of theory, such as B3LYP/6-311++G(d,p), is essential for obtaining reliable predictions of the molecule's properties. niscpr.res.in

Illustrative Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.42118 - 1210.0 - 0.5
C-N (ring)1.33 - 1.38119 - 1230.0 - 0.5
C-O1.36--
C-N (amino)1.38--
N-H (amino)1.01115180
C-N-C (ethyl)-120180
C-C-N (ethyl)-11060

Note: The data in this table is illustrative and representative of typical values obtained for similar pyridine derivatives through DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is intimately linked to its chemical reactivity. By analyzing various electronic properties, it is possible to predict how a molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nist.govschrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be distributed over the π-system of the pyridine ring. The analysis of these orbitals provides valuable information about the molecule's electron-donating and electron-accepting capabilities, which are crucial for understanding its role in chemical reactions and potential for intramolecular charge transfer.

Illustrative Frontier Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6
Ionization Potential (I ≈ -EHOMO)5.8
Electron Affinity (A ≈ -ELUMO)1.2
Electronegativity (χ = (I+A)/2)3.5
Chemical Hardness (η = (I-A)/2)2.3
Chemical Softness (S = 1/2η)0.22

Note: The data in this table is illustrative and represents plausible values for this compound based on computational studies of similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green represents regions of neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring due to their high electronegativity and the presence of lone pairs. These regions would be the most likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. The MEP map thus provides a clear and intuitive picture of the molecule's charge landscape and its implications for chemical reactivity. libretexts.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and resonance, which contribute to the stability of the molecule. This is achieved by examining the interactions between filled (donor) and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)).

In the case of this compound, NBO analysis would reveal the nature of the bonds within the pyridine ring, the ethylamino group, and the hydroxyl group. It would also quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. These delocalization effects are crucial for understanding the molecule's electronic stability and the influence of the substituents on the aromatic system.

Illustrative NBO Analysis: Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N (ring)π(C-C)18.5
LP(1) Oπ(C-C)22.1
LP(1) N (amino)π(C-C)5.2
π(C-C)π(C-C)20.4
σ(C-H)σ*(C-N)2.8

Note: LP denotes a lone pair, π and σ denote bonding orbitals, and π and σ* denote antibonding orbitals. The data is illustrative and represents typical stabilization energies for intramolecular interactions in similar substituted pyridine systems.*

Charge Transfer Mechanisms and Their Computational Assessment

Intramolecular charge transfer (ICT) is a fundamental process in molecular chemistry, dictating a molecule's reactivity, electronic, and optical properties. In a molecule like this compound, which contains both electron-donating (ethylamino) and electron-withdrawing/donating (hydroxypyridine) groups, understanding the nature and extent of charge redistribution upon electronic excitation or chemical reaction is crucial.

Computational chemistry provides powerful tools to assess and quantify charge transfer. The primary methods include:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. For a potential ICT process, the spatial distribution of these orbitals is analyzed. If the HOMO is localized on the electron-donating moiety (e.g., the ethylamino group) and the LUMO on the electron-accepting moiety (the pyridin-2-ol ring), it indicates a likely charge transfer from the donor to the acceptor upon electronic transition.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. By calculating the natural atomic charges on each atom, one can quantify the ground-state charge distribution and how it changes in different environments or states. This method allows for the characterization of donor-acceptor interactions within the molecule.

Mulliken Population Analysis: This is another method to calculate partial atomic charges, providing a quantitative measure of electron distribution and charge transfer between different parts of a molecule.

While specific data for this compound is not available, a hypothetical analysis would involve calculating these properties to determine the extent of electronic communication between the ethylamino substituent and the pyridin-2-ol core.

Thermodynamics and Reaction Pathways

Activation Energies and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of its feasibility and rate. For any reaction involving this compound, such as tautomerization, oxidation, or participation in a condensation reaction, these computational steps are vital.

Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. Computationally, it is determined by locating the transition state (TS) on the potential energy surface. The activation energy is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Methods like Density Functional Theory (DFT) are commonly used to calculate these energies. nih.gov

Transition State (TS) Characterization: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. To confirm a calculated structure as a true transition state, a frequency calculation is performed. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate leading from reactants to products.

For this compound, one could theoretically study the rotational barrier of the ethylamino group or the keto-enol tautomerism of the pyridin-2-ol ring by calculating the activation energies and characterizing the corresponding transition states.

Protonation Studies and their Impact on Pyridine Aromaticity

The basicity of the pyridine nitrogen and the acidity of the hydroxyl group are key features of this compound. Protonation or deprotonation at different sites can significantly alter the molecule's electronic structure and aromaticity.

Protonation Sites and Affinity: Computational methods can predict the most likely site of protonation by calculating the proton affinity (the negative of the enthalpy change for the gas-phase protonation reaction) for each potential basic site (e.g., the pyridine nitrogen, the amino nitrogen, or the hydroxyl oxygen). The site with the highest proton affinity is the most favorable for protonation.

Aromaticity Indices: Aromaticity is a key concept describing the stability and reactivity of cyclic, conjugated systems. Protonation can disrupt or enhance the aromatic character of the pyridine ring. Several computational indices are used to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. A negative NICS value at the center of the ring indicates aromaticity, while a positive value suggests anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

Aromatic Fluctuation Index (FLU): This is another geometry-based index that measures the deviation of bond orders from an ideal aromatic reference.

A computational study on this compound would involve calculating these indices for the neutral molecule and its various protonated forms to understand how protonation affects the stability of the pyridine ring. nih.gov For instance, protonation at the pyridine nitrogen would likely increase the electron-withdrawing nature of the ring, potentially altering its aromatic character.

Solvent Effects in Theoretical Modeling

Chemical reactions and processes are most often carried out in a solvent. The interaction between the solute and solvent molecules can significantly influence molecular properties and reaction outcomes. Theoretical models account for these effects in two primary ways: implicitly and explicitly.

Continuum Solvation Models (Implicit Solvation)

Implicit or continuum solvation models treat the solvent as a continuous medium with a uniform dielectric constant (ε), rather than as individual molecules. youtube.com The solute is placed in a cavity within this dielectric continuum. researchgate.net The charge distribution of the solute polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute, leading to its stabilization.

Several popular continuum models exist, including:

Polarizable Continuum Model (PCM): This is a widely used method where the cavity is constructed from a union of interlocking spheres centered on the atoms of the solute. wikipedia.org

COSMO (COnductor-like Screening MOdel): This model approximates the solvent as a conductor, which simplifies the electrostatic calculations. wikipedia.org

SMD (Solvation Model based on Density): This model is parameterized to accurately reproduce solvation free energies for a wide range of solvents. wikipedia.org

These models are computationally efficient and provide a good first approximation of bulk solvent effects on geometries, energies, and other molecular properties.

Explicit Solvation Models and Combined Supermolecular/Continuum Approaches

Explicit solvation models provide a more detailed and physically realistic picture by including a specific number of individual solvent molecules in the calculation. wikipedia.org This approach is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. muni.cz

Explicit Models: In this method, the solute and a number of solvent molecules (forming a "cluster" or "supermolecule") are treated quantum mechanically. This allows for a precise description of short-range interactions. However, this method is computationally expensive and requires careful consideration of the number and placement of solvent molecules to be representative of the bulk solution. wikipedia.org

Combined Supermolecular/Continuum Approaches (Hybrid Models): These models offer a balance between accuracy and computational cost. nih.gov They treat the solute and a few key solvent molecules in the first solvation shell explicitly, while the rest of the solvent is modeled as a dielectric continuum. nih.gov This "cluster-continuum" approach captures the specific short-range interactions accurately while still accounting for the bulk electrostatic effects of the solvent.

For a molecule like this compound, which has hydrogen bond donor (N-H, O-H) and acceptor (N, O) sites, a hybrid model would be particularly useful for studying its behavior in protic solvents like water or ethanol (B145695).

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering detailed insights into their conformational flexibility and energetic landscapes. In the context of this compound, MD simulations can elucidate the dynamic equilibria between different spatial arrangements of the ethylamino group relative to the pyridin-2-ol core, which are crucial for understanding its chemical reactivity and potential biological interactions.

The exploration of the conformational landscape of this compound through MD simulations typically commences with the generation of an initial three-dimensional structure of the molecule. This is often achieved through quantum mechanical calculations, which provide an optimized, low-energy starting geometry. The molecule is then placed in a simulated environment, such as a periodic box of solvent molecules (e.g., water), to mimic physiological or solution-phase conditions.

The interactions between the atoms of this compound and the surrounding solvent are governed by a force field, a set of empirical potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. The choice of force field is critical for the accuracy of the simulation. For a molecule like this compound, a general-purpose force field such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) would be appropriate, with parameters for the specific functionalities of the molecule carefully assigned or derived.

Once the system is set up, the simulation proceeds by integrating Newton's equations of motion for each atom, typically in femtosecond time steps. This generates a trajectory that describes the positions and velocities of all atoms over time. By analyzing this trajectory, various properties related to the conformational landscape can be extracted.

A key aspect of the conformational analysis of this compound is the characterization of the rotational freedom around the C-N bond connecting the ethylamino group to the pyridine ring and the C-C bond within the ethyl group. The dihedral angles associated with these bonds are monitored throughout the simulation. The potential energy surface as a function of these dihedral angles can be mapped to identify low-energy, stable conformations and the energy barriers separating them.

For instance, a typical MD simulation of this compound might be run for several nanoseconds to ensure adequate sampling of the conformational space. The resulting data can be visualized and quantified in various ways.

Table 1: Representative Simulation Parameters for this compound

ParameterValue/Description
Force Field AMBER or CHARMM
Solvent Model TIP3P or SPC/E water
Box Type Cubic or Rectangular Periodic Box
Temperature 300 K (controlled by a thermostat, e.g., Nosé-Hoover)
Pressure 1 atm (controlled by a barostat, e.g., Parrinello-Rahman)
Time Step 2 fs
Simulation Length 100 ns
Non-bonded Cutoff 10-12 Å
Long-range Electrostatics Particle Mesh Ewald (PME)

The analysis of the simulation trajectory would likely reveal several preferred orientations of the ethylamino group. These conformers would be characterized by specific dihedral angle values and their relative populations could be estimated from the simulation time spent in each conformational state. This information is invaluable for understanding how the molecule might present itself to a binding partner, such as a receptor or enzyme active site.

Table 2: Hypothetical Stable Conformers of this compound Identified from MD Simulations

ConformerDihedral Angle (C2-C3-N-C_ethyl)Relative Population (%)
A ~60° (gauche)45
B ~180° (anti)35
C ~-60° (gauche)20

Chemical Reactivity and Transformation Pathways of 3 Ethylamino Pyridin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the electronegative nitrogen atom. stackexchange.com This effect deactivates the ring, and under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the ring nitrogen is protonated, further increasing this deactivation. stackexchange.com

However, in 3-(Ethylamino)pyridin-2-ol, the powerful electron-donating nature of the hydroxyl and ethylamino substituents counteracts the ring's inherent electron deficiency. Both the -OH and -NH-Et groups are activating and ortho-, para-directing. Their combined influence dictates the regioselectivity of electrophilic attack:

The hydroxyl group at C2 directs incoming electrophiles to the C3 (blocked) and C5 positions.

The ethylamino group at C3 directs incoming electrophiles to the C2 (blocked), C4, and C6 positions.

The synergistic activation from these groups makes positions C4, C5, and C6 the most probable sites for electrophilic substitution. The precise outcome would depend on the reaction conditions and the nature of the electrophile, but the ring is significantly more susceptible to reactions like halogenation, nitration, and Friedel-Crafts-type reactions than unsubstituted pyridine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is more characteristic of pyridine chemistry, typically occurring at the C2 (ortho) and C4 (para) positions, especially when a competent leaving group is present. In this compound, there are no inherent leaving groups on the ring. For an SNAr reaction to occur on the ring, the hydroxyl group at C2 would first need to be converted into a better leaving group, for instance, by tosylation to form a tosylate. Following such a modification, the C2 position would become highly activated for displacement by a strong nucleophile.

Table 1: Summary of Predicted Substitution Reactions on the Pyridine Ring

Reaction Type Reagents/Conditions Predicted Major Product(s)
Electrophilic
Bromination Br2 in acetic acid Substitution at C4, C5, or C6 positions
Nitration HNO3 / H2SO4 (mild conditions) Substitution at C4, C5, or C6 positions
Nucleophilic

Reactions Involving the Ethylamino Moiety

The secondary amine of the ethylamino group is a primary site of reactivity due to the nucleophilicity of the nitrogen lone pair.

Acylation: The ethylamino group can be readily acylated to form amides. This reaction typically proceeds by treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the acid byproduct. stackexchange.com The use of 4-(dimethylaminopyridine) (DMAP) can catalyze the reaction. stackexchange.comacs.org Given the presence of the hydroxyl group, acylation might also occur at the oxygen atom, but N-acylation is generally favored due to the higher nucleophilicity of the amine.

Alkylation: Alkylation of the ethylamino nitrogen to form a tertiary amine can be achieved using alkyl halides. The reaction's selectivity (N-alkylation vs. O-alkylation) depends on the conditions. N-alkylation is typically favored, as the secondary amine is a softer and more reactive nucleophile than the hydroxyl group. valpo.edu

Other Derivatizations: The nucleophilic nitrogen can participate in reactions with other electrophiles to yield a variety of derivatives. For example, reaction with isocyanates would produce N,N'-substituted ureas, while reaction with sulfonyl chlorides would yield sulfonamides.

Oxidation: Secondary amines can be oxidized to a range of products depending on the oxidant used. libretexts.org Mild oxidation may yield hydroxylamines. More vigorous oxidation can be complex, but specific catalyst systems, such as copper-based catalysts in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl), are known to oxidize secondary amines to imines. nih.gov

Reduction: The amino group is already in a reduced state and is not susceptible to further reduction under standard chemical conditions.

Table 2: Summary of Reactions at the Ethylamino Moiety

Reaction Type Reagents/Conditions Expected Product Functional Group
Acylation RCOCl, pyridine or (RCO)2O, DMAP N-acyl-N-ethylamino (Amide)
Alkylation R-X, base N-alkyl-N-ethylamino (Tertiary Amine)
Sulfonylation RSO2Cl, pyridine N-sulfonyl-N-ethylamino (Sulfonamide)
Urea Formation R-N=C=O N,N'-disubstituted Urea

Reactions at the Hydroxyl Group

The reactivity of the hydroxyl group is intrinsically linked to the tautomeric equilibrium between the 2-hydroxypyridine (B17775) (enol) form and the 2-pyridone (keto) form. In polar solvents, the 2-pyridone tautomer is often the predominant species. wikipedia.orgwuxibiology.com

The concept of oxidizing the C2-hydroxyl group to a carbonyl derivative is directly addressed by the inherent tautomerism of the molecule. The 2-pyridone tautomer already possesses a carbonyl group as part of its structure. This tautomerization represents the intramolecular conversion to the oxidized form. Therefore, subjecting this compound to oxidizing agents would not typically create a new carbonyl at the C2 position but would rather shift the equilibrium or lead to oxidation at other sites on the molecule, such as the ethylamino group or the pyridine ring itself under harsh conditions. fiveable.mekhanacademy.orgchemistrytalk.orgyoutube.com

Etherification: The hydroxyl group can undergo O-alkylation to form an ether. This is typically achieved under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion, which then reacts with an alkyl halide (a Williamson-type ether synthesis). Competition with N-alkylation of the ethylamino group is possible, and the reaction outcome can be sensitive to the choice of base, solvent, and alkylating agent.

Esterification: O-acylation of the hydroxyl group to form an ester is a common transformation. acs.orgnih.govresearchgate.net This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base. As with alkylation, there is competition with N-acylation. However, reaction conditions can often be tuned to favor one product over the other. For instance, selective O-acylation might be achievable if the more nucleophilic amino group is first protected.

Table 3: Summary of Reactions at the Hydroxyl Group

Reaction Type Reagents/Conditions Expected Product Functional Group
Tautomerization Polar Solvents 3-(Ethylamino)-1H-pyridin-2-one
Etherification 1) Base (e.g., NaH); 2) R-X 2-Alkoxy derivative

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

The unique structural arrangement of this compound, featuring a secondary amine and a hydroxyl group in an ortho-relationship on the pyridine ring, presents a versatile scaffold for intramolecular cyclization reactions. This proximity of nucleophilic centers allows for the construction of various fused heterocyclic ring systems, which are of significant interest in medicinal chemistry and materials science. While direct experimental studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the reactivity of analogous 3-aminopyridin-2-ol and related derivatives provides a strong predictive basis for its transformation pathways. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of five- or six-membered heterocyclic rings fused to the pyridine core.

One of the most probable intramolecular cyclization pathways for this compound involves the formation of oxazolo[4,5-b]pyridine (B1248351) derivatives. This transformation can be achieved by reacting the 3-amino-2-hydroxypyridine (B57635) core with various reagents that provide a one-carbon unit to form the oxazole (B20620) ring. For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) derivatives with carboxylic acids or their activated forms (e.g., acid chlorides) is a common method for constructing the oxazolo[4,5-b]pyridine skeleton. clockss.org In the case of this compound, the ethyl group on the nitrogen atom would lead to the formation of an N-ethylated oxazolopyridinium species. The reaction is typically facilitated by dehydrating agents or by heating under acidic or basic conditions.

Another significant pathway for heterocyclic ring formation is the synthesis of pyrido[2,3-b] researchgate.netnih.govoxazine (B8389632) derivatives. This involves the reaction of a 3-amino-2-hydroxypyridine with a two-carbon synthon, typically an α-halo ketone or a related species. The reaction likely proceeds through an initial N-alkylation of the ethylamino group, followed by an intramolecular nucleophilic attack of the hydroxyl group on the newly introduced electrophilic carbon center, leading to the closure of the six-membered oxazine ring. The presence of the ethyl group on the nitrogen atom would result in an N-ethyl substituted pyrido[2,3-b] researchgate.netnih.govoxazine.

The following data table summarizes key findings from studies on analogous compounds, illustrating the potential for intramolecular cyclization reactions of this compound.

Starting Material AnalogueReagentReaction ConditionsResulting Heterocyclic SystemKey Findings and Remarks
2-Amino-5-bromo-3-hydroxypyridine4-Cyanobenzoic acidHeated in Polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at 200°COxazolo[4,5-b]pyridineHigh yield (93%) formation of the fused oxazole ring. clockss.org This suggests that this compound could similarly react with carboxylic acids to form N-ethyloxazolo[4,5-b]pyridinium salts.
5-Amino-4-hydroxypyridine derivativeα-Halo ketonesAcetic acid at room temperaturePyrido[4,3-b] researchgate.netnih.govoxazineDemonstrates the feasibility of forming a six-membered oxazine ring fused to the pyridine core. The reaction of this compound with α-halo ketones would be expected to yield N-ethyl-pyrido[2,3-b] researchgate.netnih.govoxazine derivatives.
2-Aminopyridin-3-ol2-Chloro-3-nitropyridineDimethyl sulfoxide (B87167) (Me2SO)Dipyrido[3,2-b: 2′,3′-e] researchgate.netnih.govoxazineFormation of a more complex fused system through intermolecular condensation followed by intramolecular cyclization. rsc.org This highlights the potential for this compound to participate in sequential reactions to build complex heterocyclic architectures.

These examples from the literature strongly support the potential of this compound to serve as a valuable precursor for the synthesis of a variety of fused heterocyclic compounds through intramolecular cyclization reactions. The specific reaction conditions and the choice of electrophilic partner would determine the nature of the resulting heterocyclic system, offering a versatile platform for the development of novel chemical entities.

Coordination Chemistry and Ligand Properties

Metal Complexation Studies of 3-(Ethylamino)pyridin-2-ol

The complexation of this compound with metal ions is an area of significant interest. The ligand's structure, featuring both a pyridone ring and an amino substituent, allows it to form stable complexes with various transition metals. Research into these interactions provides fundamental insights into the ligand's electronic and steric properties and their influence on the resulting metal adducts.

This compound, and the broader class of 3-amino-2-pyridone ligands, primarily coordinate to metal centers in a bidentate fashion. The most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the pyridone group. mdpi.com This arrangement forms a stable five-membered chelate ring with the metal ion.

The ligand exists in tautomeric forms, as this compound and 3-(ethylamino)-2-hydroxypyridine. Upon deprotonation, the resulting pyridinolate anion acts as a potent chelating agent. The ethylamino substituent at the 3-position can influence the electronic properties and steric hindrance around the coordination sites, thereby affecting the stability and geometry of the resulting metal complexes. While the primary binding involves the ring nitrogen and the exocyclic oxygen, the amino group can participate in hydrogen bonding, further stabilizing the complex structure. mdpi.com

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. jocpr.com The resulting complexes can be isolated as crystalline solids and are characterized using a variety of spectroscopic and analytical techniques. jscimedcentral.commdpi.com

Common characterization methods include:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation provide evidence of metal-ligand bond formation.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites. ias.ac.in

UV-Visible Spectroscopy: This method is used to study the electronic properties of the complexes. The appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, can be observed. ias.ac.in

Elemental Analysis: This provides the empirical formula of the synthesized complexes, confirming their stoichiometry. mdpi.com

These techniques collectively allow for a thorough characterization of the synthesized metal complexes, confirming the coordination of the ligand and providing insights into the electronic and geometric structure of the new compounds. uomustansiriyah.edu.iq

For complexes of ligands similar to this compound, X-ray crystallography has confirmed the bidentate N,O-coordination mode. mdpi.com For instance, in zinc(II) complexes with related pyridine-based ligands, the geometry around the zinc ion is often found to be distorted tetrahedral or octahedral, depending on the coordination of other ligands or solvent molecules. rsc.orgrsc.org The structural data obtained from X-ray diffraction are crucial for understanding the steric and electronic effects of the ligand on the metal center's environment. weizmann.ac.il

Below is a table summarizing typical crystallographic data for a related Zinc(II) polymer complex, illustrating the type of information obtained from such studies.

ParameterValue
Crystal System Trigonal
Space Group P3₁21
Unit Cell Dimensions a = 9.9821 Å, b = 9.9821 Å, c = 26.286 Å
α = 90°, β = 90°, γ = 120°
Zn-N Bond Length 2.079 - 2.099 Å
Coordination Geometry Distorted Octahedral

Note: Data presented is for a representative Zinc(II) polymer with a pyridine-based ligand and is intended for illustrative purposes. researchgate.net

Structure Activity Relationship Sar Studies in Chemical Design

Synthesis of Structurally Modified Analogues of 3-(Ethylamino)pyridin-2-ol

The generation of structurally diverse analogues of this compound is the first step in any SAR investigation. This requires robust and versatile synthetic methodologies that allow for precise modifications at various positions of the pyridinol scaffold. Medicinal chemists employ a range of synthetic strategies to create libraries of related compounds.

Several established methods for synthesizing substituted pyridines can be adapted to produce these analogues. ijpsonline.comrsc.org These often involve cyclization or condensation reactions. For instance, multi-component reactions, such as the Hantzsch pyridine (B92270) synthesis, can be used to construct the core pyridine ring with desired substituents from the outset. rsc.org Another powerful approach involves the inverse electron-demand hetero-Diels-Alder reaction, which can form substituted pyridines from isoxazoles and enamines. rsc.orgdigitellinc.com

Modification of the pre-formed this compound molecule is also a common strategy. This could involve:

N-Alkylation/Arylation: Modifying the ethylamino group by replacing the ethyl moiety with other alkyl, aryl, or functionalized groups to probe steric and electronic requirements at this position.

Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring at positions 4, 5, or 6. This is often achieved through electrophilic or nucleophilic aromatic substitution reactions, depending on the existing electronic nature of the ring.

Functional Group Interconversion: Converting the existing hydroxyl or amino groups into other functionalities, such as ethers, esters, or amides, to explore different hydrogen bonding patterns and electronic effects.

For example, a series of 2-aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones has been synthesized through the cyclocondensation of hydrazone intermediates derived from substituted pyridine hydrazides. orientjchem.org This highlights how the amino group on a pyridine ring can serve as a handle for further chemical elaboration to create more complex analogues.

Chemical Space Exploration of Substituted Pyridinol Derivatives

Exploring the chemical space of substituted pyridinol derivatives is crucial for discovering novel compounds with enhanced or specific properties. This involves creating a diverse library of molecules that covers a wide range of physicochemical properties, such as size, shape, lipophilicity, and electronic character. The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in FDA-approved drugs and biologically active compounds. rsc.orgnih.gov

Analysis of pyridine-containing drugs reveals that the ring is most commonly monosubstituted, but di-, tri-, and even tetrasubstituted examples are prevalent, showcasing the vast structural landscape available for exploration. nih.gov The goal is to systematically vary substituents to understand their impact on the molecule's behavior. A combinatorial approach is often used, where different building blocks are combined to rapidly generate a large number of distinct compounds. acs.org

The exploration of this chemical space can be guided by analyzing the three-dimensional shapes of the molecules. While fragment-based drug discovery collections have often been populated with flat, two-dimensional molecules, there is a growing emphasis on creating and utilizing 3D fragments to better explore the complexities of biological targets. whiterose.ac.ukrsc.org For pyridinol derivatives, this means introducing substituents that create more complex, three-dimensional structures.

Below is a table representing a hypothetical exploration of the chemical space around the this compound core, where R¹, R², and R³ represent points of modification.

Scaffold PositionSubstituent TypeExamplesRationale for Exploration
R¹ (Amino Group)Alkyl Chains-NH(CH₃), -NH(propyl), -N(CH₃)₂Probe steric bulk and lipophilicity.
R¹ (Amino Group)Cyclic AminesPyrrolidinyl, Piperidinyl, MorpholinylIntroduce conformational rigidity.
R² (Ring Position 4)Halogens-F, -Cl, -BrModify electronic properties and metabolic stability.
R² (Ring Position 4)Small Alkyl-CH₃, -C₂H₅Explore steric and hydrophobic interactions.
R³ (Ring Position 5)Aryl/HeteroarylPhenyl, Thienyl, PyridylIntroduce potential for π-stacking interactions. nih.gov
R³ (Ring Position 5)Hydrogen Bond Donors/Acceptors-OH, -OCH₃, -CNAlter polarity and interaction with polar residues.

Computational Approaches to Correlate Structural Features with Chemical Reactivity or Binding Affinity (e.g., QSAR principles for chemical interactions)

Computational chemistry offers powerful tools to rationalize SAR data and predict the properties of novel compounds before their synthesis, thereby saving time and resources. osu.edu Quantitative Structure-Activity Relationship (QSAR) is a key computational method used to build mathematical models that correlate a compound's structural features (descriptors) with its chemical reactivity or binding affinity. nih.gov

For pyridinol derivatives, a QSAR study would involve:

Data Set Collection: Assembling a series of synthesized analogues of this compound with experimentally measured activity data (e.g., reaction rates, binding constants).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include electronic descriptors (e.g., atomic charges, dipole moment), thermodynamic descriptors, and topological indices that describe the molecule's size, shape, and branching. nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links the descriptors to the observed activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using techniques like leave-one-out cross-validation. nih.gov

A study on 4-pyridone derivatives, for instance, successfully developed a QSAR model with strong predictive ability. nih.gov The model revealed that increasing the electro topological state atom index (ETSA) and the frontier electron density of the carbonyl oxygen and ring nitrogen atoms could be beneficial for higher activity. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, visual understanding of SAR. mdpi.commdpi.com These techniques generate 3D contour maps that highlight regions around the molecule where modifications are predicted to have a positive or negative impact on activity.

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges are preferred.

Hydrophobic Maps: Highlight regions where hydrophobic (non-polar) groups would be beneficial.

H-Bond Donor/Acceptor Maps: Pinpoint ideal locations for hydrogen bond donors and acceptors.

The table below summarizes the statistical validation parameters from a representative 3D-QSAR study, demonstrating the robustness of such computational models. mdpi.com

Modelq² (Cross-validated r²)R² (Non-cross-validated r²)R²_pred (External Validation)Significance
CoMFA0.7780.9560.709Indicates good internal and external predictive ability.
CoMSIA0.7640.9410.713Provides a reliable model with multiple descriptor fields.

By applying these computational approaches to derivatives of this compound, researchers can gain a deep understanding of the structural requirements for a desired chemical property and rationally design new, more effective molecules.

Potential Applications in Advanced Chemical Sciences and Materials

Catalysis Beyond Coordination Complexes

The inherent reactivity of pyridine (B92270) derivatives positions them as versatile candidates for the development of innovative catalytic systems. The presence of both a nitrogen atom in the pyridine ring and an amino group in 3-(Ethylamino)pyridin-2-ol suggests its potential to participate in various catalytic transformations, moving beyond traditional coordination complexes.

Homogeneous and Heterogeneous Catalytic System Development

The development of both homogeneous and heterogeneous catalysts is a cornerstone of modern chemistry, aiming for efficient and selective chemical transformations. Pyridine and its derivatives have been successfully employed in a range of catalytic applications. For instance, in homogeneous catalysis, pyridine can be a key component in the reduction of CO2, where it facilitates proton-coupled electron transfer reactions. acs.org

In the realm of heterogeneous catalysis, the immobilization of pyridine-containing compounds onto solid supports offers the advantage of catalyst recyclability and process simplification. For example, fly ash has been used as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Similarly, amine-functionalized metal-organic frameworks (MOFs) have demonstrated significant potential in heterogeneous catalysis due to the presence of basic amino groups that can act as catalytic sites. researchgate.net The structure of this compound, with its reactive amine and pyridine moieties, suggests its potential for integration into such heterogeneous systems, possibly through grafting onto solid supports or as a ligand in the synthesis of novel MOFs with catalytic activity. researchgate.netnih.gov

Role in Enabling Resource-Saving Chemical Reactions

A major goal in contemporary chemical synthesis is the development of resource-saving reactions that are both economically and environmentally sustainable. This often involves the use of efficient catalysts that can operate under mild conditions and enable one-pot multicomponent reactions. Pyridine derivatives have been instrumental in advancing this field. For instance, their use in microwave-assisted synthesis has been shown to be an eco-friendly and efficient method for producing complex molecules, reducing reaction times and increasing yields. nih.gov

Materials Science Applications

The functional groups present in this compound make it a valuable building block for the synthesis of advanced materials with tailored properties. Its ability to participate in polymerization and to coordinate with metal ions opens up avenues for creating novel polymers and framework materials.

Use in the Synthesis of Advanced Materials

The synthesis of novel polymers and metal-organic frameworks (MOFs) is a rapidly advancing area of materials science. Aminophenol and aminopyridine derivatives, which are structurally related to this compound, have been successfully used as monomers and ligands in these syntheses.

For example, copolymers of aniline (B41778) and 3-aminophenol (B1664112) derivatives have been synthesized to create water-soluble conducting polymers. acs.org Similarly, poly(m-aminophenol) has been synthesized through chemical oxidative polymerization. tandfonline.com These examples suggest that this compound could potentially be used as a monomer to create novel polymers with interesting electronic and physical properties. The presence of the ethylamino group could influence solubility and processability, while the pyridin-2-ol moiety could impart specific functionalities.

In the field of MOFs, which are crystalline porous materials constructed from metal ions and organic ligands, the use of amine-functionalized ligands is a well-established strategy for introducing basic sites and enhancing properties like CO2 capture and catalysis. researchgate.netnih.gov The bifunctional nature of this compound, with its potential to coordinate with metal ions through the pyridine nitrogen and/or the hydroxyl group, makes it an attractive candidate for the design and synthesis of new MOFs with unique topologies and functionalities. nih.govmdpi.com

Material Type Potential Role of this compound Relevant Analogs
Conducting PolymersMonomer for polymerizationAniline, 3-Aminophenol Derivatives acs.orgtandfonline.com
Metal-Organic Frameworks (MOFs)Organic ligand for framework construction2-Aminoterephthalic acid, Bipyridyl Derivatives nih.govmdpi.com

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including optical data storage and image processing. nih.gov Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. Pyridine and pyrimidine (B1678525) derivatives have been extensively studied in this context. nih.gov

Theoretical and experimental studies on compounds like 2-aminopyridinium p-toluenesulphonate have demonstrated their potential as third-order NLO materials. researchgate.net The NLO response is often related to the molecule's hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. The structure of this compound, with the electron-donating ethylamino group and the electron-withdrawing character of the pyridin-2-ol ring, suggests that it could possess interesting NLO properties. Further computational and experimental investigations are warranted to quantify its NLO response and assess its potential for applications in advanced optical devices. nih.govjournal-vniispk.ru

NLO Property Significance Related Compounds
Third-Order Nonlinear Susceptibility (χ³)Key parameter for NLO applications2-Aminopyridinium p-toluenesulphonate, Pyrimidine derivatives nih.govresearchgate.net
Hyperpolarizability (β)Molecular-level indicator of NLO activityAminopyridine derivatives researchgate.net

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly, a key process in this field, allows for the spontaneous organization of molecules into well-defined structures. The ability of this compound to form hydrogen bonds through its amino and hydroxyl groups, as well as its potential for π-π stacking interactions via the pyridine ring, makes it a promising candidate for designing novel supramolecular architectures.

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into one-, two-, and three-dimensional structures. chemistryviews.org Studies on 2-aminopyridine (B139424) and its derivatives have shown that intermolecular hydrogen bonds are strengthened in the excited state, which can influence the photophysical properties of the resulting assemblies. nih.gov The presence of both hydrogen bond donors (N-H and O-H) and acceptors (pyridine N and carbonyl O in the tautomeric pyridone form) in this compound provides multiple sites for directional interactions, potentially leading to the formation of tapes, sheets, or more complex architectures. nih.gov

Furthermore, the interaction of pyridine-containing ligands with metal ions can lead to the formation of diverse supramolecular structures, where the final topology can be influenced by factors such as the nature of the anion. nih.gov The ability of this compound to act as a ligand for metal ions could be exploited to create metallosupramolecular assemblies with interesting structural and functional properties. The interplay of coordination bonds and hydrogen bonding could lead to the formation of robust and highly ordered materials. ccspublishing.org.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.